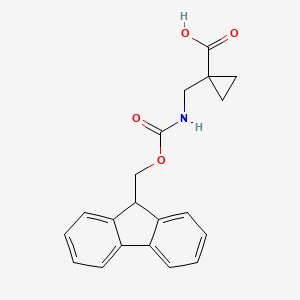

Fmoc-Amcp-OH

Descripción

Propiedades

IUPAC Name |

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEXEGCTGAJEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263045-62-0 | |

| Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-Amcp-OH” typically involves the reaction of an amine with fluorenylmethyloxycarbonyl chloride. This reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The reaction conditions are mild, and the product is obtained in high yield .

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

“Fmoc-Amcp-OH” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Amcp-OH is primarily employed in solid-phase peptide synthesis (SPPS), a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is favored due to its ease of removal under mild basic conditions, allowing for the synthesis of complex peptide structures with minimal side reactions.

Advantages of Fmoc Chemistry

- Mild Deprotection Conditions : The Fmoc group can be removed using a base like piperidine, which is less harsh than the conditions required for Boc (tert-butyloxycarbonyl) deprotection.

- Compatibility with Functional Groups : The method allows for the incorporation of various functional groups in peptides, including phosphorylated and glycosylated residues, enhancing the structural diversity of synthesized peptides .

Biomedical Applications

The use of this compound extends beyond mere peptide synthesis; it plays a crucial role in biomedical research.

Drug Development

- Therapeutic Peptides : The ability to synthesize high-purity peptides has led to the development of therapeutic agents targeting various diseases. Recent advances in Fmoc SPPS have facilitated the production of peptides that are entering clinical trials at an increasing rate .

- Vaccine Development : Peptides synthesized using Fmoc chemistry are being explored as vaccine candidates, particularly in the context of cancer immunotherapy and infectious diseases.

Case Study: Peptide-Based Vaccines

A study demonstrated the efficacy of peptides synthesized with this compound as vaccine components against specific cancers. These peptides were shown to elicit robust immune responses in preclinical models, highlighting their potential as immunotherapeutic agents .

Bioconjugation and Labeling

This compound is also utilized in bioconjugation processes, where it serves as a link between biomolecules and various labels or drugs.

Fluorescent Labeling

- Imaging Applications : Peptides modified with fluorescent tags via this compound have been used in live-cell imaging studies to track cellular processes in real time. This application is crucial for understanding cellular mechanisms and drug interactions .

Material Science

In addition to biological applications, this compound contributes to material science through its role in creating peptide-based hydrogels.

Hydrogel Formation

Peptides synthesized with Fmoc chemistry can self-assemble into hydrogels that mimic extracellular matrices, offering potential applications in tissue engineering and regenerative medicine. These hydrogels can encapsulate cells or drugs, providing a supportive environment for tissue growth or controlled release systems .

Chemical Catalysis

Recent studies indicate that this compound derivatives can act as catalysts in organic reactions. The unique properties of the Fmoc group enhance the catalytic activity of certain reactions, making them valuable in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of “Fmoc-Amcp-OH” involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amine, preventing unwanted side reactions. The protecting group is then removed under basic conditions, revealing the free amine for further reactions. This process ensures the selective and efficient synthesis of peptides .

Comparación Con Compuestos Similares

Key Observations :

Key Findings :

- This compound ’s synthesis details are unspecified, but similar compounds use activated ester methods (e.g., DIC/HOBt) for high coupling efficiency .

- Microwave-assisted synthesis (e.g., for Fmoc-Asn(Trt)-OH) shows minimal impact on coupling rates compared to conventional heating .

Purity and Handling

Notes:

Actividad Biológica

Fmoc-Amcp-OH (Fluorenylmethyloxycarbonyl-aminocyclopentanecarboxylic acid) is a synthetic amino acid derivative primarily utilized as a building block in peptide synthesis. While the compound itself does not exhibit direct biological activity, its incorporation into peptides can significantly influence the biological properties of the resulting molecules. This article reviews the biological implications of this compound, focusing on its applications in peptide synthesis and potential therapeutic uses.

Structure and Properties

This compound features a unique cyclic structure that enhances the conformational diversity of peptides. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), allowing for selective coupling reactions while maintaining the integrity of the amino acid's functional groups.

Biological Activity

Although this compound does not have known biological activity on its own, several studies highlight its utility in developing bioactive peptides. The following sections summarize relevant findings regarding its applications and implications in biological contexts.

1. Peptide Synthesis

- Role in SPPS : this compound is used as a building block in SPPS, facilitating the creation of peptides with specific sequences and structures. The cyclic nature of Amcp can introduce unique conformations that may enhance peptide stability and binding affinity to targets.

- Incorporation into Therapeutic Peptides : Peptides synthesized with this compound have been explored for various therapeutic applications, including antimicrobial and anticancer activities.

2. Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides incorporating cyclic amino acids like Amcp exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes. For instance, a study showed that peptides with Amcp residues displayed improved potency against Gram-positive bacteria compared to linear counterparts.

- Cancer Therapeutics : Peptides containing this compound have been tested for their ability to inhibit cancer cell proliferation. In vitro assays indicated that these peptides could effectively bind to cancer cell receptors, potentially leading to apoptosis.

| Study | Peptide Composition | Biological Activity | Findings |

|---|---|---|---|

| This compound + Ala | Antimicrobial | Enhanced activity against Staphylococcus aureus | |

| This compound + Gly | Anticancer | Inhibition of HeLa cell proliferation |

3. Molecular Modeling Studies

Molecular dynamics simulations have been employed to predict the conformational behavior of peptides containing this compound. These studies suggest that the cyclic structure contributes to increased rigidity, which can enhance binding interactions with target proteins.

Q & A

Q. How should researchers address peer reviewer concerns about incomplete spectroscopic data for novel this compound derivatives?

- Methodological Answer :

- Supplementary Materials : Provide full NMR/HPLC traces in SI files with peak assignments.

- Raw Data Deposition : Upload to repositories like Zenodo or ChemRxiv.

- Response Letter : Cite prior studies (e.g., Beilstein Journal’s guidelines) justifying minimal data inclusion.

Preemptively use tools like MestReNova to annotate spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.